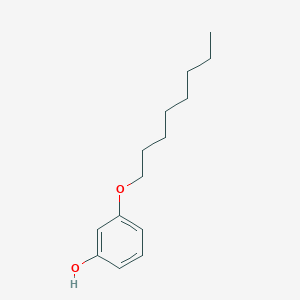

3-(Octyloxy)phenol

Description

Significance and Research Context of Alkoxyphenyl Phenols

Alkoxyphenyl phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with an alkoxy group. Their molecular structure, featuring both a hydrophilic hydroxyl group and a lipophilic alkoxy chain, imparts amphiphilic properties. This dual nature makes them valuable in diverse applications, including as surfactants, emulsifiers, and as precursors in the synthesis of more complex molecules. ontosight.ai The length and branching of the alkyl chain, along with the substitution pattern on the phenyl ring, can be tailored to fine-tune the physical and chemical properties of the molecule. ontosight.ai

Phenolic compounds, in general, are a significant group of phytochemicals recognized for their potential health benefits and are widely studied for their biological activities. researchgate.net In materials science, alkoxyphenyl phenols are investigated for their role in the formation of liquid crystals and as stabilizers in polymers. cymitquimica.comrsc.org Their utility as ligands in organometallic chemistry is another area of active research, where their steric and electronic properties are harnessed to support catalysis. bridgew.edu The study of alkoxyphenyl phenols thus provides a foundational framework for understanding the specific behaviors and potential applications of derivatives like 3-(Octyloxy)phenol.

Overview of Historical and Current Research Trajectories for this compound and its Analogs

Research into alkoxyphenyl phenols and their derivatives has evolved significantly over time. Early studies often focused on fundamental synthesis and characterization. The synthesis of related compounds, such as 4-(Octyloxy)phenol (B1583347), has been documented for its use as an intermediate and its properties as a liquid crystal material. cymitquimica.com

Current research has expanded into more complex applications. For instance, this compound has been used as a precursor for synthesizing larger, more complex molecules like Schiff bases. These resulting compounds are investigated for their unique structural, spectroscopic, and potential nonlinear optical properties. researchgate.netscispace.com A notable example is the synthesis of 6,6'-((1E,1'E)-(hexane-1,6-diylbis(azaneylylidene))bis(phenylmethaneylylidene))bis(this compound), which was analyzed for its structural and spectroscopic characteristics. researchgate.net Similarly, another complex Schiff base, 6-6'-(1E-1'E)-(Propane-1,3Diylbis (Azanylyidene)) Bis (Phenylmethylylidene)) Bis (3-Octyloxy) Phenol), has been the subject of both experimental and theoretical studies to compare its vibrational and NMR spectra. researchgate.net

Furthermore, analogs of this compound are being explored in various domains. In materials science, the related compound 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol is utilized as a high-performance UV absorber in plastics and coatings due to its excellent compatibility and low volatility. haiyi21cn.com In medicinal chemistry, phenoxazine (B87303) nucleoside analogs with octyloxy substituents have been synthesized and evaluated for their antiviral activities against a range of DNA and RNA viruses. nih.gov The investigation of these analogs highlights a trajectory towards creating functional molecules for specific, advanced applications.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry into this compound is to utilize it as a building block for creating novel, functional materials and molecules. Research is directed at understanding how its specific structure—the meta-position of the octyloxy group relative to the hydroxyl group—influences the properties of larger synthesized constructs.

Key research objectives include:

Synthesis of Novel Derivatives: A significant focus is on using this compound as a starting material for synthesizing more complex structures, particularly Schiff bases and other ligands. researchgate.netscispace.comresearchgate.net The goal is to create molecules with specific, predictable properties for applications in materials science and catalysis.

Structural and Spectroscopic Characterization: A crucial aspect of the research involves the detailed analysis of the synthesized derivatives. Techniques such as X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-visible spectroscopy are employed to elucidate the molecular structure and electronic properties of these new compounds. researchgate.netscispace.com

Theoretical Modeling: Computational methods, such as Density Functional Theory (DFT), are used to complement experimental findings. These theoretical studies help in understanding properties that are not easily studied experimentally, such as molecular orbital energies and electronic transitions, providing deeper insight into the molecule's reactivity and potential applications. researchgate.net

The following tables provide a summary of key identifiers for this compound and a selection of its researched analogs, reflecting the data-driven nature of the academic inquiry.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 16940-23-3 |

| Molecular Formula | C₁₄H₂₂O₂ |

| Molecular Weight | 222.32 g/mol |

| SMILES | CCCCCCCCOc1cccc(c1)O |

| InChI Key | DUKMWRUDBIOMAN-UHFFFAOYSA-N |

Table 2: Research Data on Selected Analogs and Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Research Finding | Reference(s) |

| 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol | 2725-22-6 | C₃₃H₃₉N₃O₂ | High-performance UV absorber with strong absorption in UVA and UVB ranges; used to improve UV resistance in polymers like polycarbonate. | haiyi21cn.com |

| 4-(Octyloxy)phenol | 3780-50-5 | C₁₄H₂₂O₂ | Used as an intermediate in the synthesis of polymers and liquid crystals; exhibits antioxidant properties. | ontosight.aicymitquimica.com |

| 6,6'-((1E,1'E)-(hexane-1,6-diylbis(azaneylylidene))bis(phenylmethaneylylidene))bis(this compound) | N/A | C₄₄H₅₆N₂O₄ | Synthesized as a symmetric Schiff base and characterized using XRD, NMR, IR, and UV-vis spectroscopies for its structural and optical properties. | researchgate.net |

| 5-((S)-3,7-Dimethyloctyloxy)-2-[[[4-(octyloxy)phenyl]imino]methyl]phenol | N/A | C₃₆H₅₇NO₂ | Investigated as a chiral calamitic liquid crystal; its surface properties and solubility were characterized using inverse gas chromatography. | researchgate.net |

Compound Index

Structure

3D Structure

Properties

CAS No. |

34380-89-7 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

3-octoxyphenol |

InChI |

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12,15H,2-7,11H2,1H3 |

InChI Key |

QFTTTWKZLOQAFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=CC(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Octyloxy Phenol and Its Advanced Derivatives

Strategies for Phenol (B47542) Etherification

The formation of the ether linkage is the fundamental step in synthesizing the parent compound, 3-(Octyloxy)phenol. This is typically achieved by reacting a phenol with an octyl-containing electrophile.

The most common and well-established method for preparing alkyl aryl ethers is the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In the context of this compound synthesis, the process involves the deprotonation of a phenol, typically resorcinol (B1680541) (1,3-dihydroxybenzene), to form a more nucleophilic phenoxide ion. This is accomplished using a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). libretexts.orgprepchem.com The resulting phenoxide then attacks a primary alkyl halide, such as 1-bromooctane (B94149) or 1-iodooctane, displacing the halide and forming the ether bond. masterorganicchemistry.com

To achieve mono-alkylation and selectively synthesize this compound from a dihydroxy precursor like resorcinol, careful control of stoichiometry is essential. Microwave-assisted procedures have also been employed to facilitate this type of selective alkylation. sci-hub.se A phase-transfer catalyst, like tetra-n-butylammonium bromide, can be used in a biphasic system (e.g., toluene/water) to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide. prepchem.com

| Component | Example Reagent | Role in Reaction | Reference |

|---|---|---|---|

| Phenolic Substrate | Resorcinol (1,3-dihydroxybenzene) | Source of the aromatic ring and hydroxyl group | sci-hub.se |

| Alkylating Agent | 1-Bromooctane or 1-Iodooctane | Provides the octyl group | libretexts.orgprepchem.com |

| Base | Potassium Hydroxide (KOH) or Sodium Hydride (NaH) | Deprotonates the phenol to form the nucleophilic phenoxide | libretexts.orgprepchem.com |

| Solvent | Toluene, Dimethylformamide (DMF), or Tetrahydrofuran (THF) | Provides the medium for the reaction | prepchem.comresearchgate.net |

| Catalyst (Optional) | Tetrabutylammonium bromide | Phase-transfer catalyst for biphasic systems | prepchem.com |

Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the formation of C-O bonds, providing alternatives to the classical Williamson synthesis.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org This method can be used to synthesize this compound by reacting 3-halo-phenol with octanol (B41247) or, conversely, by reacting resorcinol with an octyl halide in the presence of a copper catalyst. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper(I) catalysts, often in conjunction with ligands, which allow for milder reaction conditions. wikipedia.orgresearchgate.net Heterogeneous catalysts, such as copper(I) oxide (Cu₂O) nanoparticles supported on graphene, have shown high efficiency and recyclability for Ullmann C-O cross-coupling reactions. rsc.org

The Buchwald-Hartwig amination chemistry has been extended to the formation of aryl ethers (Buchwald-Hartwig etherification). wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is a versatile method for C-O bond formation. ethernet.edu.et The reaction typically involves an aryl halide or triflate, an alcohol (like octanol), a palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a base. wikipedia.orgorganic-chemistry.org This method is a powerful alternative to the Ullmann condensation for synthesizing aryl ethers. organic-chemistry.org

| Reaction | Metal Catalyst | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Aryl halide + Alcohol/Phenol | Classic method, modern variants use ligands and have milder conditions. | wikipedia.orgrsc.org |

| Buchwald-Hartwig Etherification | Palladium (e.g., Pd(OAc)₂) | Aryl halide/triflate + Alcohol | Requires phosphine ligands; often highly efficient under mild conditions. | wikipedia.orgorganic-chemistry.org |

Multi-Step Organic Synthesis Pathways

This compound serves as a valuable intermediate for the construction of more elaborate molecules, such as liquid crystals, polymers, and biologically active compounds. These syntheses involve incorporating the 3-(octyloxy)phenyl moiety into larger structures through various reactions.

Nucleophilic aromatic substitution (SNAr) is a key strategy for attaching the 3-(octyloxy)phenyl group to an electron-deficient aromatic system. pressbooks.publibretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks an aromatic ring that is activated by one or more strong electron-withdrawing groups (e.g., nitro, cyano) located ortho or para to a leaving group (typically a halide). libretexts.org

This compound, acting as a nucleophile (after deprotonation to its phenoxide), can displace a halide from an activated aromatic ring. A prominent example is the synthesis of triazine derivatives, where this compound reacts with 2,4,6-trichloro-1,3,5-triazine (TCT). csic.esontosight.ai The high reactivity of TCT towards nucleophilic substitution allows for the sequential replacement of its chlorine atoms, which can be controlled by temperature. csic.es Similarly, phenols can displace chlorine atoms from other electron-deficient heterocyclic rings like dichloropyrazines. researchgate.net

Palladium-catalyzed cross-coupling reactions are instrumental in creating advanced derivatives by forming new carbon-carbon bonds. A precursor, such as a halogenated version of this compound (e.g., 1-bromo-3-(octyloxy)benzene), can be coupled with various organometallic reagents. While reactions like Suzuki or Stille coupling are common for C-C bond formation, other coupling reactions like the Horner-Wadsworth-Emmons reaction have been used to build complex structures, such as triene moieties, onto a phenyl ether backbone. sci-hub.se These reactions significantly expand the structural diversity of molecules that can be derived from the basic this compound scaffold.

Condensation reactions are widely used to build complex derivatives from functionalized this compound precursors.

Schiff Bases: Schiff bases (or imines) are formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov Advanced derivatives of this compound containing an aldehyde or ketone functional group can be reacted with primary amines or diamines to yield complex Schiff base ligands. researchgate.nettandfonline.com For instance, a ketone derivative of this compound can be condensed with a diamine, such as hexane-1,6-diamine, to produce large, symmetrical tetradentate Schiff bases. researchgate.nettandfonline.com These compounds often exhibit interesting properties for applications in materials science. bohrium.com

Triazines: As mentioned in section 2.2.1, the reaction of this compound with cyanuric chloride (TCT) is a powerful method for creating triazine-based derivatives. csic.es This reaction, which is both a nucleophilic aromatic substitution and a type of condensation, allows for the precise construction of molecules where one, two, or three 3-(octyloxy)phenyl units are attached to a central triazine core. csic.esontosight.ainih.gov This strategy is used to synthesize UV absorbers and other functional materials. nih.gov The synthesis involves a stepwise, temperature-controlled reaction where the first substitution occurs at a low temperature (e.g., 0°C), and subsequent substitutions require higher temperatures. csic.es

| Derivative Type | Reaction Class | Key Precursors | Description | Reference |

|---|---|---|---|---|

| Schiff Bases | Condensation | Aldehyde/ketone of this compound + Primary amine | Formation of an imine (C=N) bond. | nih.govresearchgate.nettandfonline.com |

| Triazines | Nucleophilic Aromatic Substitution / Condensation | This compound + Cyanuric Chloride (TCT) | Stepwise substitution of chlorine atoms on a triazine ring. | csic.esontosight.ainih.gov |

Derivatization Strategies for Functionalized this compound Scaffolds

The modification of this compound into more complex derivatives is achieved through several key synthetic strategies. These methods leverage the reactivity of the phenol and aromatic ring to introduce new functional groups and build larger molecular architectures.

Synthesis of Schiff Base Derivatives of this compound

Schiff bases, characterized by the imine (C=N) functional group, are significant derivatives of this compound, often synthesized through condensation reactions. These reactions typically involve a ketone or aldehyde derivative of this compound reacting with a primary amine.

For instance, a tetradentate benzophenone (B1666685) derivative, 6,6'-(1Z,1'Z)-(butane-1,4-diylbis(azanylyidene))bis(phenylmethanylylidene))bis(this compound), was synthesized by condensing the corresponding ketone with a diamine. tandfonline.com This type of symmetric Schiff base, where both ends of the diamine react to form the imine structure, can be produced in high yields. researchgate.net The general synthesis involves the condensation of a diamine with a ketone in a solvent like tetrahydrofuran. researchgate.net

The resulting Schiff base ligands are characterized using various spectroscopic methods, including FTIR, ¹H NMR, ¹³C NMR, and UV-Vis, as well as X-ray diffraction (XRD) to confirm their structure. tandfonline.comresearchgate.net

Table 1: Examples of Schiff Base Derivatives from this compound Precursors

| Derivative Name | Precursors | Synthesis Method | Reference |

| 6,6'-((1E,1'E)-(hexane-1,6-diylbis(azaneylylidene))bis(phenylmethaneylylidene))bis(this compound) | Diamine, Ketone derivative of this compound | Condensation in tetrahydrofuran | researchgate.net |

| 6,6'-(1Z,1'Z)-(butane-1,4-diylbis(azanylyidene))bis(phenylmethanylylidene))bis(this compound) | Diamine, Ketone derivative of this compound | Condensation | tandfonline.com |

Incorporation into Triazine-Based Structures

The this compound moiety can be incorporated into 1,3,5-triazine (B166579) structures, which are known for their use as UV absorbers. A prominent example is 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol. nih.gov

The synthesis of such compounds can be achieved through several routes:

Nucleophilic Substitution: One common method is the condensation of a cyanurate, such as 2,4-dimethylphenyl cyanurate, with a substituted phenol like 5-(octyloxy)salicylaldehyde. This reaction is typically performed under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures (120–140°C).

Stepwise Friedel-Crafts type reaction: Another approach starts with cyanuric chloride. In a two-step process, cyanuric chloride is first reacted with resorcinol to form an intermediate like 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine. This intermediate is subsequently alkylated to introduce the octyloxy group. google.com A one-pot variation involves reacting cyanuric chloride with resorcinol, followed by the addition of an aromatic compound like m-xylene, to produce a mixture of triazine derivatives. google.com

The resulting triazine derivatives feature a stable heterocyclic core linked to the functionalized phenol, imparting properties like high compatibility with various polymers. ontosight.ai

Table 2: Synthesis of Triazine Derivatives

| Compound Name | Starting Materials | Reaction Type | Reference |

| 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol | 2,4-dimethylphenyl cyanurate, 5-(octyloxy)salicylaldehyde | Nucleophilic Substitution | |

| 2,4,6-tris-(2-hydroxy-4-alkoxyphenyl)-1,3,5-triazines | Cyanuric chloride, Resorcinol, Alkylating agent | Friedel-Crafts type reaction and subsequent alkylation | google.com |

Formation of Ester and Carboxylic Acid Derivatives

Ester and carboxylic acid derivatives of this compound are synthesized through standard organic transformations, leveraging the reactivity of the phenolic hydroxyl group. libretexts.org

Esterification: Esters can be formed by reacting this compound or its derivatives with carboxylic acids or their activated forms (e.g., acyl chlorides, anhydrides). transformationtutoring.comresearchgate.net For example, a series of ester derivatives, 4-((1H-tetrazol-5-yl) diazenyl)-2-(alkyl)-phenyl-4-(octyloxy) benzoates, were synthesized by reacting prepared azophenols with 4-octyloxy)benzoic acid in methylene (B1212753) chloride. ekb.eg This highlights a strategy where a more complex phenol derivative is first synthesized and then esterified. General esterification can be achieved by reacting the phenol with an acyl chloride or using a dehydrating coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) when reacting directly with a carboxylic acid. transformationtutoring.comresearchgate.net

Synthesis of Carboxylic Acid Derivatives: While direct carboxylation of the phenol ring is challenging, derivatives containing carboxylic acid groups can be prepared. This often involves using starting materials that already contain the acid functionality or a precursor group that can be converted to a carboxylic acid. The reactivity of carboxylic acid derivatives follows a general trend, with acid chlorides being the most reactive, followed by anhydrides, esters, and amides. transformationtutoring.com

Strategies for Quinolines and Other Heterocyclic Fusions

Fusing heterocyclic rings, such as quinolines or phenazines, onto the this compound framework leads to complex polycyclic aromatic systems.

Quinoline (B57606) Synthesis: Quinolines containing the octyloxy group can be synthesized via multi-component coupling reactions. A notable method is the Lewis acid-mediated three-component reaction of an aniline, an aldehyde, and an alkyne. scielo.brscielo.br For instance, derivatives like 8-octyloxy-4-[4-(octyloxy)phenyl]quinoline have been prepared using 4-n-octyloxyaniline, 4-n-octyloxybenzaldehyde, and an alkyne, with catalysts such as FeCl₃ or Yb(OTf)₃. scielo.brresearchgate.net This domino reaction involves imine formation, imine addition, cyclization, and subsequent oxidation to yield the quinoline product. scielo.br Other classical methods for quinoline synthesis, such as the Friedlander or Skraup reactions, can also be adapted for this purpose. organic-chemistry.orgiipseries.org

Other Heterocyclic Fusions: Beyond quinolines, other heterocyclic systems can be formed. Research has shown the synthesis of phenazine (B1670421) derivatives, such as 7-(tert-butyl)-3-isobutoxy-2-(octyloxy)phenazine. acs.org The synthesis protocol for such compounds can involve a Buchwald–Hartwig coupling of a substituted 2-nitroaniline (B44862) with a 1-bromo-2-nitrobenzene (B46134) derivative, followed by reduction and a final tandem-like oxidation to create the heterocyclic phenazine system. acs.org

Table 3: Examples of Heterocyclic Fusion Reactions

| Target Heterocycle | Synthetic Strategy | Key Reagents | Reference |

| Quinolines | Three-component coupling | Aniline, Aldehyde, Alkyne, Lewis acid (FeCl₃ or Yb(OTf)₃) | scielo.brscielo.br |

| Phenazines | Buchwald-Hartwig coupling, reduction, and tandem oxidation | Substituted 2-nitroaniline, 1-bromo-2-nitrobenzene derivative | acs.org |

Chemo- and Regioselectivity in this compound Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis and derivatization of this compound. The positions of the hydroxyl (-OH) and the electron-donating octyloxy (-OC₈H₁₇) groups on the aromatic ring significantly direct the outcome of chemical reactions.

Regioselectivity: The directing effects of the substituents determine where new functional groups will be added to the aromatic ring.

The -OH and -OC₈H₁₇ groups are both ortho, para-directing activators for electrophilic aromatic substitution. The position of substitution is influenced by the steric hindrance and the specific reaction conditions.

In oxidative cross-coupling reactions involving phenolic compounds, the regioselectivity (ortho, meta, or para) can be controlled by the nature of the groups at the ortho-positions of the phenol. researchgate.net

In catalytic C-H functionalization, such as iridium-catalyzed borylation, the regioselectivity is often governed by steric effects rather than electronic properties, which can be exploited to achieve novel functionalization patterns. acs.org

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.

In reactions like oxidative polymerization of phenols, a mixture of phenylene (C-C coupling) and oxyphenylene (C-O coupling) units can be formed. The choice of catalyst and reaction conditions can influence the chemoselectivity of this process. researchgate.net

In the synthesis of complex molecules like phenazines, selective reactions such as Buchwald-Hartwig coupling are employed to ensure the desired C-N bond formation occurs without unwanted side reactions. acs.org

Enzymatic reactions can offer high levels of chemo- and regioselectivity. For example, cytochrome P450 enzymes can be evolved to catalyze the hydroxylation of specific C-H bonds with high selectivity, even in complex molecules with multiple potential reaction sites. chimia.ch

By carefully selecting reagents, catalysts, and reaction conditions, chemists can control the chemo- and regioselectivity to synthesize specific, well-defined derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Octyloxy Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Detailed ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

Analysis of the ¹H and ¹³C NMR spectra is fundamental for confirming the molecular structure of 3-(octyloxy)phenol. This involves assigning each observed signal to a specific proton or carbon atom in the molecule.

¹H NMR Spectroscopy would be expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the octyloxy chain. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and octyloxy groups. The multiplicity of these signals (singlet, doublet, triplet, etc.) would arise from spin-spin coupling with neighboring protons, and the coupling constants (J) would provide information about the substitution pattern of the benzene (B151609) ring.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be particularly informative, with the carbons directly attached to the oxygen atoms (C1 and C3) appearing at a lower field (higher ppm) compared to the other ring carbons.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | 4.5 - 5.5 | Broad Singlet | - |

| H-2 | 6.4 - 6.6 | Doublet of Doublets | ~2.0, ~8.0 |

| H-4 | 6.3 - 6.5 | Doublet of Doublets | ~2.0, ~8.0 |

| H-5 | 7.0 - 7.2 | Triplet | ~8.0 |

| H-6 | 6.4 - 6.6 | Doublet of Doublets | ~2.0, ~8.0 |

| -OCH₂- | 3.9 - 4.1 | Triplet | ~6.5 |

| -OCH₂CH₂ - | 1.7 - 1.9 | Quintet | ~7.0 |

| -(CH₂)₅- | 1.2 - 1.5 | Multiplet | - |

| -CH₃ | 0.8 - 1.0 | Triplet | ~7.0 |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 155 - 157 |

| C-2 | 102 - 104 |

| C-3 | 159 - 161 |

| C-4 | 107 - 109 |

| C-5 | 129 - 131 |

| C-6 | 106 - 108 |

| -OCH₂- | 68 - 70 |

| -O(CH₂)₇CH₃ | 14 - 15 |

| Other -(CH₂)n- | 22 - 32 |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding via ¹H NMR Chemical Shifts

The chemical shift of the phenolic hydroxyl (-OH) proton is highly sensitive to hydrogen bonding. In a non-polar solvent and at low concentrations, where intermolecular hydrogen bonding is minimized, the -OH signal is expected to appear at a relatively high field (lower ppm). As the concentration increases or in a hydrogen-bond-accepting solvent (like DMSO-d₆), the signal would shift to a lower field (higher ppm) due to the formation of intermolecular hydrogen bonds. The absence of any groups ortho to the hydroxyl group in this compound means that intramolecular hydrogen bonding is not expected.

Solvent Effects and Temperature Dependence on NMR Signatures

The choice of solvent can significantly influence the NMR spectrum. Aprotic solvents like chloroform-d (B32938) (CDCl₃) would result in different chemical shifts, particularly for the hydroxyl proton, compared to protic solvents like methanol-d₄ (CD₃OD) or hydrogen-bond-accepting solvents like DMSO-d₆. The aromatic proton signals may also experience minor shifts due to solvent-solute interactions.

Temperature also affects the NMR spectrum. An increase in temperature can disrupt intermolecular hydrogen bonding, causing the hydroxyl proton signal to shift to a higher field. This temperature dependence can be used to confirm the assignment of the -OH signal.

Application of Advanced NMR Techniques (e.g., HMBC) for Unequivocal Assignments

Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of ¹H and ¹³C signals. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is particularly useful as it shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for:

Confirming the connectivity between the octyloxy chain and the phenolic ring by observing a correlation between the -OCH₂- protons and the C-3 carbon of the aromatic ring.

Distinguishing between the aromatic protons by observing their long-range couplings to different carbons in the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretches: Absorptions due to the stretching of the aromatic C-H bonds would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the octyloxy chain would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: Characteristic absorptions for the carbon-carbon double bond stretching within the aromatic ring would be found in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the aryl-ether C-O bond and the phenolic C-O bond would result in strong absorptions in the 1000-1300 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern of the benzene ring would give rise to characteristic bands in the 650-900 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Phenolic -OH |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (Octyl chain) |

| 1580-1600, 1450-1500 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Aryl-O |

| 1000-1100 | C-O Stretch | Alkyl-O |

| 650-900 | C-H Bend (out-of-plane) | Aromatic |

FT-Raman Spectroscopy for Vibrational Mode Analysis

Fourier-transform Raman (FT-Raman) spectroscopy is a powerful technique for probing the vibrational modes of molecules. In the study of derivatives of this compound, such as 6,6'-((1E,1'E)-(hexane-1,6-diylbis(azaneylylidene))bis(phenylmethaneylylidene))bis(this compound), FT-Raman spectroscopy, in conjunction with FT-IR spectroscopy, provides a comprehensive vibrational analysis. researchgate.net The experimental FT-Raman spectra are often compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) to achieve accurate assignments of the observed vibrational bands. researchgate.net

For instance, in a study of a novel Schiff base derivative of this compound, the experimental FT-Raman spectrum was acquired and a complete vibrational analysis was conducted. researchgate.net This involved assigning the observed bands with the support of potential energy distribution (PED) analysis. researchgate.net The comparison between the experimental and theoretical vibrational spectra provides precise knowledge of the fundamental vibrational modes, leading to a better interpretation of the experimental Raman and IR spectra. researchgate.net

Key vibrational modes for phenolic compounds and their derivatives that can be analyzed using FT-Raman include:

O-H stretching: The position of this band can indicate the presence and strength of hydrogen bonding. researchgate.net

C-H stretching: Aromatic and aliphatic C-H stretching vibrations typically appear in distinct regions of the spectrum. core.ac.uk

Ring vibrations: Vibrations associated with the benzene ring are sensitive to substitution patterns. core.ac.uk

C-O stretching: The stretching vibration of the ether linkage (C-O-C) and the phenolic C-O bond can be identified.

CH₂ and CH₃ deformations: Bending and twisting modes of the octyloxy chain can be observed. core.ac.uk

Potential Energy Distribution (PED) Analysis of Vibrational Spectra

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in FT-IR and FT-Raman spectra. researchgate.net PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.net

In the analysis of this compound derivatives, PED analysis, often performed using DFT calculations, is crucial for a definitive assignment of the vibrational bands. researchgate.net For a synthesized derivative, 6-6'-(1E-1'E)-(Propane-1,3Diylbis (Azanylyidene)) Bis (Phenylmethylylidene)) Bis (3-Octyloxy) Phenol), vibrational analysis was carried out with normal coordinate treatment, and the vibrational modes were assigned in the mid-IR region. sinop.edu.tr The vibrational spectra were assigned based on the optimized structure following the Potential Energy Distribution (PED) analysis. researchgate.net

The process typically involves:

Geometry Optimization: The molecular structure is optimized using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). researchgate.net

Frequency Calculation: Vibrational frequencies and normal modes are calculated for the optimized geometry.

PED Calculation: The contribution of each internal coordinate to the potential energy of each normal mode is calculated.

This detailed assignment allows for a deeper understanding of how structural features, such as the octyloxy chain and substitutions on the phenol (B47542) ring, influence the vibrational properties of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Electronic Absorption Properties and Chromophoric Analysis

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. msu.edu The wavelength and intensity of the absorption bands are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. upi.edu

For this compound and its derivatives, the primary chromophore is the substituted benzene ring. Phenol itself exhibits a maximum absorption (λmax) at approximately 275 nm in the ultraviolet region. docbrown.info The introduction of the octyloxy group and other substituents can alter the energy levels of the π electrons, leading to shifts in the absorption maxima. docbrown.info

In a study of a derivative, 6,6'-((1E,1'E)-(hexane-1,6-diylbis(azaneylylidene))bis(phenylmethaneylylidene))bis(this compound), the UV-Vis spectrum was examined as part of its characterization. researchgate.net For another derivative, 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol, the electron-donating octyloxy group contributes to its strong UV absorption properties.

The molar absorptivity (ε) is an important parameter obtained from UV-Vis spectra, as it indicates the probability of a particular electronic transition. upi.edu High molar absorptivity values are characteristic of allowed transitions. upi.edu

Investigations of Electronic Transitions (e.g., π-π, n-π)

The electronic transitions observed in the UV-Vis spectra of this compound and its derivatives are typically of the π→π* and n→π* types. libretexts.org

π→π transitions* involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are generally intense (high molar absorptivity) and are associated with the conjugated π system of the aromatic ring. libretexts.org

n→π transitions* involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atom of the hydroxyl and octyloxy groups, to an antibonding π* orbital. These transitions are typically less intense than π→π* transitions. upi.edu

In polar solvents, π→π* transitions often exhibit a red shift (a shift to longer wavelengths) due to the stabilization of the more polar excited state. libretexts.org Conversely, n→π* transitions may show a blue shift (a shift to shorter wavelengths) in polar, protic solvents due to the stabilization of the ground state through hydrogen bonding.

For quinoline (B57606) derivatives, which share structural similarities with some derivatives of this compound, absorption bands at around 280 nm and 350 nm have been attributed to π,π* and n,π* transitions, respectively. scielo.br

Photophysical Studies: Laser Flash Photolysis and Triplet State Behavior

Laser flash photolysis (LFP) is a powerful technique for studying the properties and kinetics of transient species, such as excited triplet states and radicals, which are generated upon photoexcitation. irb.hr The technique involves exciting a sample with a short, intense laser pulse and monitoring the subsequent changes in absorbance over time. irb.hr

In studies of related phenolic compounds and quinolines, LFP has been used to characterize their triplet states. For example, in a study of a quinoline derivative, LFP revealed a transient absorption band assigned to the triplet-triplet absorption. scielo.br This transient species was quenched by oxygen, a characteristic feature of triplet states. scielo.br The lifetime of the triplet state can also be determined from the decay kinetics of the transient absorption. scielo.br

The interaction of the triplet state with other molecules can also be investigated. For instance, the triplet state of a quinoline derivative was found to be quenched by phenol, leading to the formation of a semi-oxidized quinoline radical and a phenoxyl radical through an electron transfer process. scielo.br The formation of phenoxyl radicals from phenolic compounds upon photo-induced reactions is a known process that can be monitored by LFP. ufrn.br

Charge Transfer Characteristics in Solution

The presence of both electron-donating (the hydroxyl and octyloxy groups) and electron-accepting moieties within a molecule can lead to intramolecular charge transfer (ICT) upon photoexcitation. rsc.org This phenomenon can be studied by examining the solvatochromic behavior of the molecule, which is the change in the absorption and emission spectra with solvent polarity. nih.gov

In polar solvents, the excited state with a larger dipole moment (due to ICT) is stabilized more than the ground state, resulting in a red shift of the fluorescence emission spectrum. uobabylon.edu.iq This leads to a larger Stokes shift (the difference in energy between the absorption and emission maxima) in more polar solvents. frontiersin.org

For derivatives of this compound, the octyloxy group acts as an electron-donating group. In molecules where this is paired with an electron-withdrawing group, significant ICT characteristics can be expected. For example, in certain coumarin (B35378) derivatives containing an octyloxy-substituted phenyl ring, the excitation of the chromophore increases the electron density of its carbonyl groups, indicating charge transfer. iucr.org Similarly, studies on isocyanonaphthol derivatives, including an octyloxy derivative, have shown that internal charge transfer occurs between the electron-donating and electron-withdrawing groups. nih.gov

The study of charge transfer is important as it influences the photophysical properties of the molecule, including its fluorescence quantum yield and excited-state reactivity.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. isric.orgmpg.de Analysis of compounds structurally similar to this compound provides significant insight into its likely solid-state conformation, crystal packing, and the non-covalent interactions that govern its supramolecular architecture.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsional angles in the solid state. msu.edu For instance, the crystal structure of 2-hydroxy-4-(octyloxy)benzophenone, an isomer of a potential derivative, reveals key conformational features that are likely transferable to this compound. nih.gov In such structures, the phenyl ring is typically planar. oup.com The attached octyloxy chain, while flexible, often adopts an extended all-trans conformation to maximize van der Waals interactions and minimize steric hindrance within the crystal lattice. oup.com

The analysis of 4-(octyloxy)phenyl 2-oxo-2H-chromene-3-carboxylate, a derivative containing the octyloxyphenyl moiety, shows the 2H-chromene ring system is planar, and the dihedral angle between it and the benzene ring is 21.11 (1)°. iucr.org This indicates that significant twisting between aromatic systems can occur. For this compound, one would expect the C-O-C bond angle of the ether linkage to be approximately 118-120°, and the octyl chain would likely exhibit conformational flexibility.

A representative table of crystallographic data for a related octyloxyphenol derivative is presented below.

| Parameter | Value (for 2-Hydroxy-4-(octyloxy)benzophenone nih.gov) |

|---|---|

| Chemical Formula | C₂₁H₂₆O₃ |

| Molecular Weight | 326.4 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 10.1860 |

| b (Å) | 5.5460 |

| c (Å) | 33.232 |

| β (°) | 98.48 |

| Volume (ų) | Not specified |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, C-H...π)

The crystal packing of phenol derivatives is heavily influenced by a network of intermolecular interactions. The most significant of these is the hydrogen bond formed by the phenolic hydroxyl group (-OH). nih.gov In a crystal of this compound, the -OH group can act as a hydrogen bond donor, while the oxygen atom of the hydroxyl or ether linkage can act as an acceptor, leading to the formation of chains or cyclic motifs. nih.goviucr.org

In addition to strong O-H···O hydrogen bonds, weaker interactions such as C-H···π interactions play a crucial role in stabilizing the three-dimensional crystal structure. researchgate.netrsc.org These interactions occur between the C-H bonds of the octyl chain or the phenyl ring and the π-electron system of an adjacent aromatic ring. rsc.orgroyalsocietypublishing.org For example, in the crystal structure of 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol, weak C-H···π interactions contribute to the formation of a three-dimensional network. iucr.org The long, hydrophobic octyl chains are also expected to form significant van der Waals interactions, likely leading to segregated hydrophobic regions within the crystal lattice.

| Interaction Type | Donor-H···Acceptor | Typical D···A Distance (Å) | Typical D-H···A Angle (°) | Reference |

|---|---|---|---|---|

| Hydrogen Bond | O-H···O | 2.6 - 2.9 | 150 - 180 | psu.edu |

| Hydrogen Bond | O-H···N | ~2.8 | ~144 | psu.edu |

| C-H···π Interaction | C-H···C₆ Ring | 2.5 - 3.0 (H to π-centroid) | > 140 | rsc.org |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgscirp.orgiucr.org By mapping properties like normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified. set-science.com Red spots on a d_norm map indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds. set-science.combsu.edu.az

The analysis can be further decomposed into 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. scirp.orgbsu.edu.az For phenol derivatives, Hirshfeld analyses consistently show that H···H contacts, arising from the interactions between alkyl chains and aromatic rings, make up the largest percentage of the surface. nih.govnih.gov These are followed by C···H/H···C and O···H/H···O interactions, which correspond to C-H···π forces and hydrogen bonding, respectively. nih.govresearchgate.net

For the related compound 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol, the Hirshfeld analysis reveals the following distribution of contacts, which is representative of what would be expected for this compound. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) nih.gov |

|---|---|

| H···H | 41.6 |

| C···H/H···C | 28.1 |

| O···H/H···O | 13.8 |

| C···C | 5.3 |

| N···H/H···N | 4.8 |

| O···C/C···O | 3.8 |

| N···C/C···N | 2.6 |

Complementary Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for confirming the molecular weight of a compound and gaining structural information from its fragmentation patterns. ontosight.ai For this compound (C₁₄H₂₂O₂), the calculated molecular weight is 222.32 g/mol . sigmaaldrich.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 222.

The fragmentation pattern would be dominated by cleavages characteristic of an alkyl aryl ether. The most prominent fragmentation pathway would likely be the cleavage of the bond beta to the ether oxygen, resulting in the loss of a heptene (B3026448) molecule via a McLafferty-type rearrangement, or the homolytic cleavage of the alkyl chain. A significant peak would be expected at m/z 110, corresponding to the dihydroxybenzene cation radical [HO-C₆H₄-OH]⁺˙ formed after cleavage of the octyl group and rearrangement. Another major fragment would result from the loss of the C₈H₁₇˙ radical, leading to a phenoxy cation at m/z 109 [C₆H₅O₂]⁺.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 222 | [C₁₄H₂₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 112 | [C₈H₁₆]⁺˙ | Octene cation radical |

| 110 | [C₆H₆O₂]⁺˙ | Loss of C₈H₁₂ (dihydroxybenzene cation radical) |

| 109 | [C₆H₅O₂]⁺ | Loss of C₈H₁₇˙ radical (phenoxy cation) |

Atomic Force Microscopy (AFM) for Surface Morphology of Assembled Structures

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to image surfaces at the nanoscale. nist.gov It is particularly well-suited for characterizing the surface morphology of self-assembled monolayers (SAMs) of molecules like this compound on various substrates. researchgate.netspmtips.com By adsorbing the molecules onto a surface such as highly oriented pyrolytic graphite (B72142) (HOPG) or gold, the long octyl chains can drive self-assembly into ordered two-dimensional structures. mdpi.com

Using tapping-mode AFM, which minimizes damage to the soft organic layer, one can visualize the resulting surface topography. mdpi.com This can reveal the formation of ordered domains, the packing arrangement of the molecules (e.g., herringbone or lamellar structures), and the presence of surface defects or grain boundaries. spmtips.com AFM can also be used to measure the thickness of the monolayer, providing information about the tilt angle of the molecules relative to the substrate surface. researchgate.net Such studies are crucial for understanding how these molecules organize, which is vital for applications in molecular electronics and sensor technology. mdpi.comnih.gov

| AFM Parameter | Typical Value / Setting | Purpose |

|---|---|---|

| Imaging Mode | Tapping Mode / Non-contact Mode | Minimize sample damage |

| Cantilever Type | Silicon | Standard for imaging stiff monolayers |

| Force Constant | ~40 N/m | Sufficient for stable imaging of organic layers spmtips.com |

| Scan Size | 50 nm - 2 µm | To visualize both molecular packing and larger domain structures |

| Substrate | HOPG, Au(111), Si | Atomically flat surfaces for ordered self-assembly |

Electrochemical Measurements (e.g., Cyclic Voltammetry) for Redox Properties

The electrochemical behavior of phenolic compounds is a critical area of study, providing insights into their antioxidant capabilities and potential for applications in materials science and sensor technology. The redox properties of this compound, like other phenolic derivatives, are primarily governed by the hydroxyl group attached to the benzene ring, which can undergo oxidation. While specific cyclic voltammetry data for this compound is not extensively detailed in publicly available literature, its electrochemical characteristics can be inferred from studies on closely related alkylated phenols and resorcinols.

The electrochemical oxidation of phenols typically involves the formation of a phenoxyl radical through a proton-coupled electron transfer (CPET) mechanism. nih.gov The stability of this radical and the potential at which oxidation occurs are influenced by the nature and position of substituents on the aromatic ring. The electron-donating octyloxy group in the meta-position is expected to influence the electron density of the phenol ring, thereby affecting its oxidation potential.

Studies on similar compounds, such as alkylresorcinols, which are 1,3-dihydroxy-5-alkylbenzene derivatives, have utilized electrochemical detection methods like CoulArray electrochemical detection (CAED) coupled with HPLC. acs.orgacs.org This technique has proven to be highly sensitive for analyzing alkylresorcinols in various samples. capes.gov.brnih.gov The electrochemical detection relies on the redox activity of the phenolic moieties within these molecules. The sensitivity of CAED, with a limit of detection (LOD) of 2 pg injected, surpasses that of UV detection (0.5 ng injected) and fluorescence detection (20 pg injected) for these compounds. acs.org

The general mechanism for the electrochemical oxidation of a phenol involves an initial one-electron transfer to form a phenoxyl radical. uc.pt Subsequent reactions can include dimerization or further oxidation, depending on the experimental conditions such as pH and the nature of the electrode. nih.govuc.pt For phenol itself, oxidation occurs at approximately +0.71 V (vs. Ag/AgCl) in a pH 7.0 phosphate (B84403) buffer. uc.pt The presence of the electron-donating octyloxy group in this compound would likely lower this oxidation potential.

In research focused on more complex derivatives incorporating an octyloxyphenol unit, electrochemical properties have been characterized. For instance, in the development of light-emitting polymers, a dopant was synthesized from 4-(octyloxy)phenol (B1583347), and the resulting polymer's redox behavior was analyzed using cyclic voltammetry. 20.210.105 Similarly, a binuclear Nickel(II) Schiff base complex was synthesized using precursors derived from 4-(octyloxy)phenol, such as 2-amino-4-(octyloxy)phenol and 2-hydroxy-5-(octyloxy)benzaldehyde. mdpi.com While the electrochemical data from these studies reflect the entire complex molecule, they underscore the redox-active nature of the octyloxyphenol moiety.

The table below summarizes findings from the electrochemical analysis of various phenol derivatives, which can serve as a reference for predicting the behavior of this compound.

| Compound/System | Technique | Key Findings | Reference(s) |

| Phenol | Cyclic Voltammetry (CV) | Undergoes oxidation in a single step at Ep1a = +0.71 V (vs. Ag/AgCl) in pH 7.0 phosphate buffer. | uc.pt |

| Alkylresorcinols | HPLC with CoulArray Electrochemical Detection (CAED) | CAED is the most sensitive detection method with LOD of 2 pg and LOQ of 5 pg injected. | acs.org |

| Polycyclic Aromatic Phenols (PAPs) | Cyclic Voltammetry (CV) | Show irreversible oxidation processes with peak potentials ranging from 0.79 V to 1.10 V vs Fe/Fe+. | beilstein-journals.org |

| 2,4,6-tris(phenoxy)-1,3,5-triazine Derivatives | Cyclic Voltammetry (CV) | Electron affinities range from −3.24 eV to −3.58 eV; solid-state ionization potentials range from 7.20 eV to 8.16 eV. | researchgate.net |

These studies collectively suggest that this compound is an electrochemically active compound. Its redox behavior would be characterized by the oxidation of its phenolic hydroxyl group, with the specific oxidation potential being modulated by the electron-donating octyloxy substituent. Detailed cyclic voltammetry studies on pure this compound would be necessary to precisely quantify its oxidation and reduction potentials and to fully elucidate the mechanism of its electrochemical transformations.

Theoretical and Computational Chemistry Studies on 3 Octyloxy Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a versatile and widely used method in computational chemistry for predicting molecular structures, spectroscopic data, and other properties with a good balance of accuracy and computational cost. tandfonline.comarxiv.org DFT calculations for 3-(Octyloxy)phenol would typically employ a functional, such as B3LYP or CAM-B3LYP, combined with a suitable basis set (e.g., 6-311G+(d,p)) to provide reliable results. researchgate.netnih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study of this compound is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. joaquinbarroso.com For a flexible molecule like this compound, which possesses a long octyloxy side chain, this process is complex due to the existence of multiple conformers. researchgate.net

A thorough conformational analysis is necessary to identify the most stable conformer(s). nih.gov This is typically achieved by systematically rotating the rotatable bonds, particularly within the octyloxy chain and its connection to the phenol (B47542) ring, and performing geometry optimization for each starting conformation. The relative energies of the resulting conformers are then compared to identify the global minimum and other low-energy isomers that might be populated at room temperature. chemrxiv.org The B3LYP/cc-pVTZ level of theory has proven effective for computational studies on the molecular conformations of phenolic compounds. researchgate.net

Table 1: Representative Data from Geometry Optimization of a Phenol Derivative (Illustrative for this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O (phenol) | 1.365 | ||

| O-H | 0.962 | ||

| C-O-C (ether) | 118.5 | ||

| C-C-O-H | 180.0 | ||

| C-C-O-C | Variable |

Note: The values in this table are illustrative and based on general findings for phenolic ethers. A specific DFT calculation for this compound would provide precise values for its unique structure.

Prediction and Validation of Spectroscopic Data (NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting and helping to interpret various types of spectroscopic data.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govresearchgate.net These theoretical predictions are valuable for assigning the signals in experimental NMR spectra. mdpi.com Excellent linear correlations between experimental and computed chemical shifts are often achieved, especially when solvation effects are considered using models like the Polarizable Continuum Model (PCM). researchgate.netliverpool.ac.uk

IR Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. These calculations provide a theoretical infrared (IR) spectrum, where each vibrational mode can be visualized. This aids in the assignment of experimental IR bands to specific molecular motions, such as O-H stretching, C-O stretching of the ether and phenol groups, and various bending modes of the aromatic ring and the alkyl chain. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra. nih.gov This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions responsible for the UV-Vis absorption of this compound.

Table 2: Predicted Spectroscopic Data for a Phenolic Compound (Illustrative for this compound)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) - C-OH | 155-160 |

| ¹H NMR | Chemical Shift (ppm) - OH | 4.5-5.5 |

| IR | Vibrational Frequency (cm⁻¹) - O-H stretch | ~3600 |

| UV-Vis | λmax (nm) | ~270-280 |

Note: These are typical ranges for phenolic compounds. Precise values for this compound would be obtained from specific DFT and TD-DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. ucsb.edu For this compound, the MEP map would illustrate the electron-rich and electron-deficient regions. Typically, the area around the oxygen atom of the hydroxyl group will be shown as a region of negative electrostatic potential (often colored red), indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. wuxiapptec.comresearchgate.net Conversely, the hydrogen atom of the hydroxyl group will exhibit a positive electrostatic potential (often colored blue), highlighting its electrophilic character and role as a hydrogen bond donor. wuxiapptec.com The aromatic ring will show a delocalized π-electron cloud, also a region of negative potential. researchgate.net MEP maps are useful for predicting how the molecule will interact with other molecules, such as solvents or biological receptors. ucsb.edu

Thermodynamic Property Calculations

DFT calculations can be used to predict various thermodynamic properties of this compound at different temperatures. researchgate.net These properties include the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). nist.govnist.gov These theoretical values are derived from the calculated vibrational frequencies and are valuable for understanding the stability and energy of the molecule.

Table 3: Calculated Thermodynamic Properties for Phenol (for comparison)

| Property | Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (gas) | -96.4 | kJ/mol |

| Standard Entropy (gas) | 314.8 | J/mol·K |

| Heat Capacity (Cp) at 298.15 K (gas) | 103.22 | J/mol·K |

Source: NIST WebBook nist.gov. Similar calculations could be performed for this compound.

Electronic Structure and Reactivity Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, thus it is associated with the molecule's nucleophilicity and its ability to be oxidized. nih.gov For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atoms, reflecting the high electron density in these regions. researchgate.net

LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity and its susceptibility to reduction. The LUMO in this compound is likely to be distributed over the aromatic ring. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netconicet.gov.ar A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

Table 4: Representative Frontier Molecular Orbital Data for a Phenolic Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are typical energy ranges. The specific values for this compound would be determined by DFT calculations and would be influenced by the octyloxy substituent.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the interactions between orbitals in a molecule, providing insights into hyperconjugation and charge delocalization. This analysis translates the complex, delocalized molecular orbitals into localized, intuitive chemical concepts such as bonds, lone pairs, and Rydberg orbitals.

In a hypothetical NBO analysis of this compound, researchers would investigate the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. A key interaction to examine would be the hyperconjugation involving the lone pairs of the oxygen atoms (both in the hydroxyl and octyloxy groups) and the antibonding orbitals of the benzene (B151609) ring. This would quantify the electron delocalization from the oxygen atoms into the aromatic system, which influences the molecule's reactivity and electronic properties. The analysis would likely reveal the extent of p-electron delocalization, which is characteristic of phenolic compounds and contributes to their antioxidant properties.

Conceptual Density Functional Theory (CDFT) for Reactivity Indices (e.g., Fukui Functions, Electrophilicity Index)

Conceptual Density Functional Theory (CDFT) provides a framework to understand and predict the chemical reactivity of molecules using various reactivity indices. mdpi.comnih.gov These indices are derived from the change in electron density and are powerful tools for predicting reaction sites.

For this compound, CDFT calculations would yield several important reactivity descriptors:

Fukui Functions: These functions indicate the most likely sites for nucleophilic, electrophilic, and radical attack. ymerdigital.comsemanticscholar.org For this compound, one would expect the Fukui functions to highlight the oxygen atoms of the hydroxyl and ether groups as susceptible to electrophilic attack, while specific carbon atoms on the aromatic ring would be identified as potential sites for nucleophilic or radical interactions.

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a better electrophile. rjpn.org The calculation for this compound would provide a quantitative measure of its electrophilic character, which is influenced by the electron-donating nature of the hydroxyl and octyloxy substituents.

A hypothetical data table of CDFT reactivity indices for this compound might look like this:

| Parameter | Value (arbitrary units) | Interpretation |

| Ionization Potential | X | Energy required to remove an electron. |

| Electron Affinity | Y | Energy released when an electron is added. |

| Chemical Hardness (η) | (X-Y)/2 | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | (X+Y)²/(8(X-Y)) | Propensity to accept electrons. |

Note: The values in this table are for illustrative purposes only, as no specific data for this compound was found.

Charge Transfer Studies within Molecular Systems

Charge transfer is a fundamental process in chemical reactions and is crucial for understanding the electronic properties of molecules. In the context of this compound, computational studies would focus on intramolecular charge transfer, particularly between the electron-donating hydroxyl and octyloxy groups and the aromatic ring which acts as an electron acceptor.

These studies often employ methods like Time-Dependent Density Functional Theory (TD-DFT) to analyze electronic transitions. The results would reveal the nature and energy of these transitions, indicating how the electron density is redistributed upon excitation. This information is vital for understanding the molecule's photophysical properties and its potential applications in materials science.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.govjhuapl.edu Computational chemistry plays a key role in predicting the NLO properties of new molecules, guiding the synthesis of promising candidates.

Calculation of First Hyperpolarizability Values

The first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO response. Theoretical calculations can predict this value, providing insight into the NLO potential of a compound. For this compound, the presence of donor (hydroxyl and octyloxy) and acceptor (aromatic ring) groups suggests that it might exhibit NLO properties. Quantum chemical calculations would be used to compute the static and dynamic first hyperpolarizability.

A hypothetical table of calculated NLO properties could be presented as follows:

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | A |

| Polarizability (α) | B |

| First Hyperpolarizability (β) | C |

Note: These are placeholder values as no specific calculations for this compound have been found.

Influence of Molecular Structure and Solvent Polarity on NLO Behavior

The molecular structure and the surrounding solvent environment significantly impact a molecule's NLO properties. researchgate.net The long octyloxy chain in this compound could influence its NLO response due to its electron-donating ability and its effect on molecular packing in the solid state.

Computational studies would model the effect of different solvents on the NLO properties of this compound. researchgate.netnih.gov By performing calculations in various solvent environments (e.g., using a polarizable continuum model), researchers could predict how the first hyperpolarizability changes with solvent polarity. Generally, polar solvents can enhance the NLO response of molecules with significant charge-transfer character.

Solvation and Intermolecular Interaction Modeling

Understanding how a molecule interacts with solvents and with other molecules is crucial for predicting its behavior in solution and in condensed phases. nih.gov Molecular dynamics (MD) simulations and quantum mechanical calculations are powerful tools for modeling these interactions.

For this compound, solvation modeling would reveal how solvent molecules arrange around the solute, particularly around the polar hydroxyl group and the nonpolar octyloxy chain. This would provide insights into its solubility and how the solvent mediates its interactions with other molecules.

Modeling of intermolecular interactions would focus on the types and strengths of non-covalent interactions that this compound can form, such as hydrogen bonding (via the hydroxyl group) and van der Waals interactions (involving the aromatic ring and the octyloxy chain). utwente.nlutwente.nl These interactions are fundamental to the material's bulk properties, such as its melting point, boiling point, and crystal structure.

Solvent Effects on Electronic and Spectroscopic Properties

The surrounding solvent environment can significantly alter the electronic structure and, consequently, the spectroscopic properties of a solute molecule like this compound. Theoretical studies on related phenolic compounds demonstrate that both non-specific interactions, such as those arising from the solvent's polarity and polarizability, and specific interactions, like hydrogen bonding, play crucial roles.

Computational models, such as those combining Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), are employed to simulate the behavior of phenolic compounds in different solvents. These studies on molecules structurally related to this compound reveal that solvent polarity can induce shifts in absorption and emission spectra, a phenomenon known as solvatochromism. For instance, in various phenol derivatives, an increase in solvent polarity can lead to either a red shift (bathochromism) or a blue shift (hypsochromism) in the UV-Vis absorption bands, depending on the change in the dipole moment of the molecule upon electronic transition.

The octyloxy group in this compound, with its long alkyl chain, introduces a significant non-polar character to one part of the molecule, while the phenolic hydroxyl group remains a polar, hydrogen-bonding site. Theoretical calculations would be essential to predict how this structural feature influences solvation. It is expected that the interplay between the hydrophobic octyloxy chain and the hydrophilic phenol group would lead to complex preferential solvation effects in mixed solvent systems.

Quantitative analysis through Linear Solvation Energy Relationships (LSER) using parameters like the Kamlet-Taft solvatochromic parameters (π* for dipolarity/polarizability, α for hydrogen-bond donating acidity, and β for hydrogen-bond accepting basicity) allows for the deconvolution of these different solvent effects. While specific data for this compound is not available, studies on similar molecules show a strong correlation between spectral shifts and these solvent parameters, highlighting the importance of both specific and non-specific solute-solvent interactions.

Table 1: Expected Influence of Solvent Parameters on Spectroscopic Properties of Phenolic Compounds

| Solvent Parameter | Property Influenced | Expected Effect for Phenolic Compounds |

| π * (Dipolarity/Polarizability) | Position of absorption/emission bands | Modulates spectral shifts based on the change in molecular dipole moment between ground and excited states. |

| α (H-bond donating capacity) | Interaction with the phenolic oxygen | Solvents with high α values can form hydrogen bonds with the oxygen atom, potentially causing spectral shifts. |

| β (H-bond accepting capacity) | Interaction with the hydroxyl proton | Solvents with high β values act as hydrogen bond acceptors from the phenolic -OH group, significantly impacting electronic and vibrational spectra. |

Structure Activity/property Relationship Sar/spr of 3 Octyloxy Phenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Rational QSAR (RQSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of phenolic compounds relates to their biological or chemical activity. nih.gov These methodologies employ statistical models to correlate physicochemical properties of molecules with their observed activities. nih.gov For phenolic derivatives, QSAR models often incorporate calculated parameters such as the heat of formation (Hf), the energy of the highest occupied molecular orbital (E(homo)) of the parent compound, and the energy of the lowest unoccupied molecular orbital of its radical (E(lumo-r)). nih.gov These parameters help in estimating properties like redox potentials or antioxidant activities. nih.gov

Receptor-based 3D-QSAR strategies represent an advanced approach, integrating structure-based drug design with traditional 3D-QSAR analysis. science.gov This method computes the binding interactions between a ligand, such as a 3-(octyloxy)phenol derivative, and a receptor to generate structure-based descriptors for the QSAR models. science.gov In the context of this compound derivatives, QSAR models can identify which molecular fragments and their corresponding electronic properties, such as the phenolic hydroxyl group, significantly contribute to a specific activity or toxicity. nih.gov By analyzing these relationships, it is possible to discriminate between different mechanisms of action. nih.gov The ultimate goal of these computational approaches is to build predictive models that can guide the design and discovery of new molecules with enhanced or targeted activities. science.gov

Influence of Octyloxy Chain Length and Positional Isomerism on Properties

The length of the alkoxy chain and its position on the phenol (B47542) ring are critical determinants of the properties of octyloxyphenol derivatives. The long, hydrophobic octyl chain significantly influences physical properties like solubility, with increased chain length generally leading to decreased solubility in water. solubilityofthings.com

In the field of liquid crystals, the length of the terminal alkyl chain plays a crucial role in determining mesogenic behavior. Studies on similar Schiff base derivatives show that shorter alkyl chains often result in nematic phases, while increasing the chain length can induce smectic phases. tandfonline.comresearchgate.net For instance, in one series of compounds, those with alkyl chains of 2-8 carbons exhibited a nematic phase, whereas a compound with an octyl chain (n=8) began to show a smectic C phase. researchgate.net This demonstrates that the octyloxy chain is at a transitional length where different liquid crystalline phases can emerge.

Positional isomerism—referring to the attachment of the octyloxy group at the ortho (2-), meta (3-), or para (4-) position—profoundly impacts the molecule's shape, electronic properties, and biological activity. nih.govnih.gov The arrangement of substituents affects intermolecular interactions, which can modulate properties like antibacterial efficacy. nih.gov For example, studies on other amphiphilic molecules have shown that changing the substituent positions can lead to significant variations in activity against different bacterial strains. nih.gov Similarly, the position of the hydroxyl group in other phenolic structures like 4-chromanones is a determining factor for antibacterial activity; a hydroxyl group at the 5-position can lead to inactivity due to intramolecular hydrogen bonding, which is not possible with 6- or 7-OH isomers. acs.org This highlights how the specific placement of the octyloxy and hydroxyl groups in this compound is key to its unique properties compared to its 2- and 4-isomers.

Table 1: Effect of Alkyl Chain Length on Transition Temperatures in Phenyldiazenyl Phenol Derivatives

| Alkyl Chain | Transition | Temperature (°C) |

|---|---|---|

| n-Ethyl (9a) | Cr-I | 181 |

| n-Butyl (9b) | Cr-I | 159 |

| n-Hexyl (9c) | Cr-Sm & Sm-I | - |

Data derived from a study on 4-((E)-phenyldiazenyl)-2-((E)-((4-(alkyloxy)phenyl)imino)methyl)phenol derivatives, showing a trend of decreasing transition temperatures with increasing chain length. tandfonline.com

Impact of Phenolic Hydroxyl Group and its Substitutions on Activity

The phenolic hydroxyl (-OH) group is a cornerstone of the activity of this compound and its derivatives. This functional group is directly involved in many of the chemical and biological activities of phenols, including their well-known antioxidant properties. ontosight.aicymitquimica.com The antioxidant activity of phenolic compounds is largely dependent on the number and position of hydroxyl groups on the aromatic ring. mdpi.com The -OH group can donate a hydrogen atom to neutralize free radicals, a key mechanism in its antioxidant function. nih.gov

The presence and position of the hydroxyl group are critical for biological interactions. For example, in certain complex organic molecules, the introduction of a phenolic hydroxyl group was found to increase antiproliferative activity and binding affinity to protein kinase C (PKC) isozymes. kagawa-u.ac.jp Conversely, removing the phenolic hydroxyl group in a simplified analogue of aplysiatoxin (B1259571) did not diminish its binding to PKCδ or its antiproliferative activity, but it did reduce its anti-tumor-promoting activity, suggesting the -OH group is crucial for specific biological pathways. nih.gov